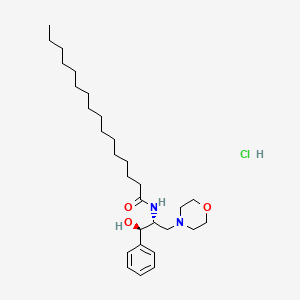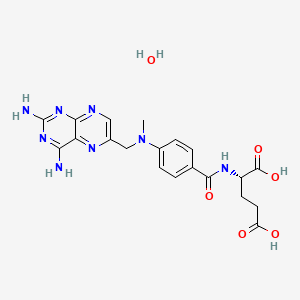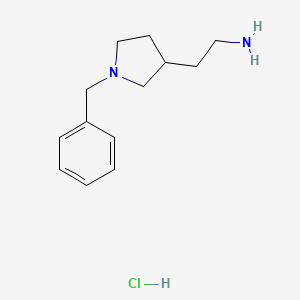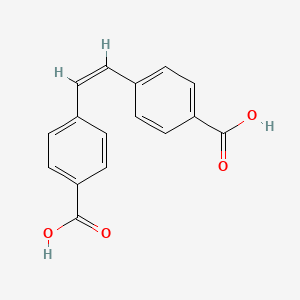
6-Chloronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloronicotinic acid, with the chemical formula C₆H₄ClNO₂, is a chlorinated derivative of nicotinic acid. This compound is characterized by the presence of a chlorine atom at the 6-position of the pyridine ring. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Chloronicotinic acid can be synthesized through several methods. One common method involves the chlorination of nicotinic acid or its derivatives. For example, 6-hydroxynicotinic acid can be chlorinated to produce this compound . Another method involves the cyclization of acrolein derivatives followed by chlorination .
Industrial Production Methods
In industrial settings, this compound is often produced by the chlorination of nicotinic acid using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloronicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form 6-aminonicotinic acid.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 6-aminonicotinic acid.
Substitution: Formation of various substituted nicotinic acids.
Aplicaciones Científicas De Investigación
6-Chloronicotinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
6-Chloronicotinic acid exerts its effects primarily through interactions with nicotinic acetylcholine receptors. These receptors are involved in neurotransmission and play a crucial role in the nervous system. The compound binds to these receptors, leading to the activation or inhibition of specific signaling pathways. This mechanism is particularly relevant in the context of its use in neonicotinoid insecticides, where it targets the nervous system of insects .
Comparación Con Compuestos Similares
Similar Compounds
Imidacloprid: A neonicotinoid insecticide that also targets nicotinic acetylcholine receptors.
Acetamiprid: Another neonicotinoid with similar applications and mechanisms of action.
Thiamethoxam: A systemic insecticide with a similar structure and function.
Uniqueness
6-Chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its chlorine atom at the 6-position makes it a versatile intermediate for various chemical syntheses, distinguishing it from other nicotinic acid derivatives .
Propiedades
Número CAS |
5626-23-8 |
|---|---|
Fórmula molecular |
C6H4ClNO2 |
Peso molecular |
157.55 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![tert-Butyl ((4-(2-hydroxy-1-phenylethoxy)benzo[b]thiophen-2-yl)(imino)methyl)carbamate](/img/structure/B1148463.png)






![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)

